2-Carboxy-3-pyrrolidineacetic acid

Descripción general

Descripción

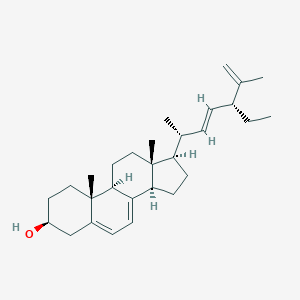

“2-Carboxy-3-pyrrolidineacetic acid” is also known as “Dihydrokainic acid” and is associated with activity as agonists at kainate-type receptors . It has a molecular weight of 215.25 .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the construction of the pyrrolidine ring in a single operation via a sequence consisting of reduction of the nitro group, intramolecular condensation with the ketone, and reduction of the resulting ketimine .Molecular Structure Analysis

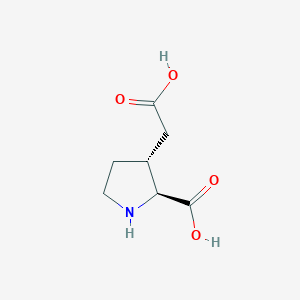

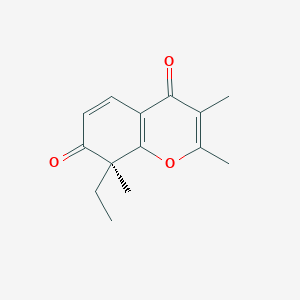

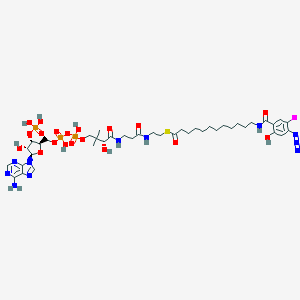

The molecular structure of “2-Carboxy-3-pyrrolidineacetic acid” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

The chemical reactions involving “2-Carboxy-3-pyrrolidineacetic acid” are associated with the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Physical And Chemical Properties Analysis

Carboxylic acids, such as “2-Carboxy-3-pyrrolidineacetic acid”, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Aplicaciones Científicas De Investigación

CPAA as an Agonist at NMDA-type Receptors : CPAA is identified as an agonist at N-methyl-D-aspartic acid-type (NMDA-type) receptors. It has been shown to evoke the release of acetylcholine from striatal slices with efficacy comparable to NMDA, suggesting its potential role in neural signaling and relevance in neurological studies (Tsai, Schneider, & Lehmann, 1988).

High Affinity towards NMDA and Glutamate Receptors : CPAA, along with other non-proteinogenic amino acids containing the pyrrolidine ring, shows high affinity towards NMDA and glutamate receptors. This characteristic is significant for understanding nerve impulse transmission mechanisms and treating CNS diseases (Fava, Galeazzi, Mobbili, & Orena, 2000).

Synthesis and Application in Learning and Memory Processes : Research on compounds potentially active in learning and memory processes led to the synthesis of derivatives of CPAA. These compounds are considered cyclic derivatives of 4-aminoisocrotonic acid and have implications in neuroscientific research (Pinza & Pifferi, 1978).

Inhibitor of Neuroexcitatory Amino Acids : Derivatives of CPAA have been synthesized as potential selective antagonists of neuroexcitatory amino acids. This application is important in studying and potentially treating conditions related to excessive neural excitation (Goldberg, Luini, & Teichberg, 1983).

Role in Inhibiting GABA Uptake and Anticonvulsant Activity : CPAA derivatives have been studied as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. These findings are significant for their potential applications in neuropharmacology, particularly in developing anticonvulsant therapies (Ali et al., 1985).

HPLC Method for Determination of Kainic Acid Analogues : CPAA has been used in the development of a high-performance liquid chromatographic method for the separation and determination of kainic acid analogues, indicating its utility in analytical chemistry (Karamanos, Siwas, & Papaioannou, 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R)-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-5(10)3-4-1-2-8-6(4)7(11)12/h4,6,8H,1-3H2,(H,9,10)(H,11,12)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFIVXBDNCNBIX-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922565 | |

| Record name | 3-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxy-3-pyrrolidineacetic acid | |

CAS RN |

117856-26-5 | |

| Record name | 2-Carboxy-3-pyrrolidineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117856265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Carboxymethyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8S,9S,10S,11S,13S,14S,17R)-13-formyl-11-hydroxy-10-methyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl hydrogen sulfate](/img/structure/B219808.png)

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)